

# Application Notes and Protocols for Azelaic Acid Delivery via Liposomes and Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Azelaic Acid |           |
| Cat. No.:            | B7768984     | Get Quote |

# **Application Note: Enhancing Azelaic Acid Efficacy Through Nanodelivery Systems**

Introduction

**Azelaic acid** (AzA) is a naturally occurring dicarboxylic acid widely used in dermatology for its broad-spectrum antibacterial, anti-inflammatory, and anti-keratinizing properties.[1][2] It is a first-line treatment for conditions like acne vulgaris and rosacea and is also effective against hyperpigmentation disorders.[2][3][4] However, its therapeutic potential is often limited by poor water solubility and inadequate penetration across the stratum corneum, which can necessitate high concentrations in conventional formulations (gels, creams), leading to side effects like itching and burning.[5][6]

To overcome these limitations, advanced drug delivery systems such as liposomes and nanocarriers have been developed.[5][7] These systems encapsulate AzA, improving its solubility, stability, and bioavailability.[8][9][10] By delivering the active ingredient more effectively to the target site, such as the pilosebaceous unit in acne, nanocarriers can enhance therapeutic efficacy while minimizing local irritation and reducing the required dosage.[11][12] [13] This note summarizes the characteristics of various AzA-loaded nanocarriers and their performance.

Overview of Nanocarrier Systems for Azelaic Acid



Several types of nanocarriers have been successfully employed to deliver AzA, each offering unique advantages:

- Liposomes: These are vesicular nanocarriers composed of phospholipid bilayers enclosing an aqueous core.[9][11] They are biocompatible and can encapsulate both hydrophilic and lipophilic drugs, making them suitable for AzA.[9][10] Liposomal formulations have been shown to increase the cutaneous bioavailability of AzA, leading to greater drug accumulation in the stratum corneum compared to conventional creams.[3]
- Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystal matrix.[14] This structure allows for higher drug loading and reduced drug expulsion during storage compared to older solid lipid nanoparticles (SLNs).[11][14] NLCs have demonstrated enhanced skin penetration for AzA.[11]
- Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers like poly-lactic-co-glycolic acid (PLGA), these nanoparticles can provide controlled and sustained drug release.[15][16] This reduces the frequency of application and minimizes local toxicity.[16]
- Other Vesicular Systems (Niosomes, Ethosomes): Niosomes are vesicles formed from nonionic surfactants and are more stable and less costly than liposomes.[10][11] Ethosomes
  contain a high concentration of ethanol, which imparts flexibility to the vesicle membrane,
  enhancing skin penetration.[3]
- Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubility and skin permeation of AzA.[17][18][19]

### **Data Presentation**

The following tables summarize quantitative data from various studies on AzA-loaded nanocarriers, providing a comparative overview of their physicochemical properties and performance.

Table 1: Physicochemical Characteristics of Azelaic Acid-Loaded Nanocarriers



| Nanocarrier<br>Type   | Compositio<br>n Highlights              | Particle<br>Size (nm) | Zeta<br>Potential<br>(mV) | Encapsulati<br>on<br>Efficiency<br>(%) | Reference(s  |
|-----------------------|-----------------------------------------|-----------------------|---------------------------|----------------------------------------|--------------|
| Liposomes             | Phosphatidyl<br>choline,<br>Cholesterol | < 500                 | ~ -18                     | 80.4 - 85.7                            | [3][5][6]    |
| Liposomal<br>Gel      | Soybean<br>Phospholipid<br>s, Carbopol  | ~ 211                 | N/A                       | N/A                                    | [3]          |
| PLGA<br>Nanoparticles | PLGA,<br>Poloxamer                      | 362 - 378             | -7.8 to -24.5             | 56.3 - 76.0                            | [15][16][20] |
| NLCs                  | Beeswax,<br>Oleic Acid                  | N/A                   | N/A                       | > 80                                   | [11]         |
| Nanoemulsio<br>n      | Hyaluronic<br>Acid                      | 419 ± 23              | -10.9                     | 84.7                                   | [18]         |
| Ethosomes             | Phospholipid<br>s, Ethanol              | ~ 514                 | -35.4                     | 91.9                                   | [3]          |
| Nanosuspens<br>ion    | HPMC,<br>Chitosan                       | 326 - 541             | N/A                       | Up to 20%<br>drug loading              | [21]         |

N/A: Data not available in the cited sources.

Table 2: In Vitro / Ex Vivo Release and Permeation Data for Azelaic Acid Nanocarriers



| Nanocarrier<br>Type   | Release<br>Profile<br>Highlights                   | Cumulative<br>Release (%) | Duration (h) | Permeation<br>Highlights                                                 | Reference(s |
|-----------------------|----------------------------------------------------|---------------------------|--------------|--------------------------------------------------------------------------|-------------|
| PLGA<br>Nanoparticles | Initial burst<br>followed by<br>gradual<br>release | ~ 55                      | 32           | Lowest permeation vs. free drug, indicating high skin deposition.        | [20]        |
| PLGA<br>Nanoparticles | Pulsatile<br>release,<br>reaching<br>100%          | 100                       | ~ 75         | N/A                                                                      | [20]        |
| Ethosomal<br>Gel      | Sustained<br>release                               | 89.6 (in vitro)           | 12           | Surpassed conventional gel and marketed cream.                           | [3]         |
| Nanoemulsio<br>n      | Sustained<br>release (zero-<br>order<br>kinetics)  | 87.7                      | 12           | 82.2% ex vivo penetration after 8h, indicating better skin distribution. | [19]        |
| Liposomal<br>Gel      | N/A                                                | N/A                       | N/A          | 187.5 mg/cm² accumulation in stratum corneum vs. 52.3 mg/cm² for cream.  | [3]         |

N/A: Data not available in the cited sources.



## **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of AzA-loaded nanocarriers, synthesized from published research.

## Protocol 1: Preparation of Azelaic Acid-Loaded Liposomes by Thin-Film Hydration

This protocol is based on the lipid film hydration method, a common technique for preparing liposomes.[5][6]

### Materials:

- Phosphatidylcholine
- Cholesterol
- Azelaic Acid (AzA)
- Methanol
- Dichloromethane
- · Propylene Glycol
- Phosphate Buffer (pH 7.6)

### Equipment:

- Rotary evaporator
- · Bath sonicator
- Centrifuge (capable of 10,000 rpm)
- · Round-bottom flask

### Procedure:



### · Lipid Phase Preparation:

 Dissolve phosphatidylcholine and cholesterol (e.g., in a 3:1 ratio) in a mixture of methanol and dichloromethane (e.g., 2:3 v/v) in a round-bottom flask.[5]

#### Film Formation:

 Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g., 37°C) and rotation speed (e.g., 110 rpm).[5] This will result in a thin, dry lipid film adhering to the flask walls.

### Aqueous Phase Preparation:

- Prepare a solution of AzA by dissolving it in propylene glycol. Concentrations can be varied (e.g., 15%, 20%, 25%).[5]
- Hydration and Liposome Formation:
  - Prepare the hydration medium by mixing the AzA-propylene glycol solution with phosphate buffer (pH 7.6) in a 1:10 v/v ratio.[5]
  - Add the hydration medium to the flask containing the lipid film.
  - Hydrate the film by gentle rotation.
- Homogenization and Sizing:
  - Sonicate the resulting suspension using a bath sonicator for approximately 30 minutes to form smaller, more uniform liposomes.[5]
  - Centrifuge the liposomal suspension at 10,000 rpm for 30 minutes to pellet larger particles and obtain a homogenous dispersion of smaller liposomes in the supernatant.[5]

### Storage:

Store the final liposomal suspension at 4°C for further characterization.





Workflow: Liposomal Azelaic Acid Preparation & Characterization

Click to download full resolution via product page

Caption: Workflow for preparing and characterizing Azelaic Acid liposomes.



# Protocol 2: Preparation of Azelaic Acid-Loaded Polymeric Nanoparticles

| <b>3</b>                                                                                                                                                                    |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| This protocol is based on the modified spontaneous emulsification solvent diffusion method for preparing PLGA nanoparticles.[15]                                            |
| Materials:                                                                                                                                                                  |
| Poly(DL-lactic-co-glycolic) acid (PLGA)                                                                                                                                     |
| Azelaic Acid (AzA)                                                                                                                                                          |
| • Acetone                                                                                                                                                                   |
| • Ethanol                                                                                                                                                                   |
| • Poloxamer (e.g., POLX 407)                                                                                                                                                |
| Deionized water                                                                                                                                                             |
| Equipment:                                                                                                                                                                  |
| Magnetic stirrer                                                                                                                                                            |
| • Beakers                                                                                                                                                                   |
| • Pipettes                                                                                                                                                                  |
| Procedure:                                                                                                                                                                  |
| Organic Phase Preparation:                                                                                                                                                  |
| <ul> <li>Prepare a solvent mixture of acetone and ethanol (e.g., 8:2 v/v).[15]</li> </ul>                                                                                   |
| <ul> <li>Dissolve a defined amount of PLGA and AzA (e.g., 100 mg PLGA and 50 mg AzA) in 5 mL</li> <li>of the solvent mixture to create the organic solution.[15]</li> </ul> |
| Aqueous Phase Preparation:                                                                                                                                                  |



- Prepare a 10 mL aqueous solution containing a surfactant, such as 0.1% Poloxamer, to act as a stabilizer.[15]
- Nanoparticle Formation:
  - Place the agueous solution on a magnetic stirrer at room temperature.
  - Slowly inject the organic solution into the constantly stirring aqueous solution.[15]
  - The nanoparticle suspension will form immediately upon diffusion of the organic solvent into the aqueous phase.
- · Solvent Removal and Purification:
  - Continue stirring for several hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvents (acetone and ethanol).
  - The resulting suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
- Collection:
  - The purified nanoparticles can be collected as a suspension or lyophilized to obtain a dry powder for long-term storage.[15][16]

## Protocol 3: Characterization of Azelaic Acid Nanocarriers

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.[5][14]
- Procedure: Dilute the nanocarrier suspension with deionized water to an appropriate
  concentration. Analyze using a Zetasizer instrument. DLS measures the hydrodynamic
  diameter (particle size) and PDI (a measure of size distribution homogeneity), while
  electrophoretic mobility is measured to calculate the zeta potential (an indicator of colloidal
  stability).[5][6][14]



- 2. Encapsulation Efficiency (EE%):
- Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Procedure:
  - Separate the unencapsulated ("free") AzA from the nanocarriers. This is typically done by centrifuging the sample (e.g., using centrifugal filter units) to pellet the nanocarriers.
  - Measure the concentration of AzA in the supernatant (free drug).
  - Calculate EE% using the formula: EE% = [(Total Drug Free Drug) / Total Drug] x 100
  - The amount of drug is quantified using a validated HPLC or UV-Vis spectroscopy method.
     [15][18]
- 3. Morphological Characterization:
- Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[8][14]
- Procedure:
  - For TEM, a drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid, stained (if necessary), and allowed to dry before imaging.
  - For SEM, a drop of the suspension is placed on a stub, dried, and sputter-coated with a conductive material (e.g., gold) before imaging. This provides information on the shape and surface morphology of the nanocarriers.[16]
- 4. Solid-State Characterization:
- Technique: Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR).[8][21]
- Procedure:



- DSC: Used to analyze the thermal behavior of the components and the final formulation. It can confirm the amorphous or crystalline state of the drug within the nanocarrier.[16][21]
- FTIR: Used to identify potential chemical interactions between the drug and the carrier materials by comparing the spectra of the individual components with the final formulation.
   [5][21]

## **Protocol 4: In Vitro Drug Release Study**

This protocol uses a dialysis bag method to assess the release of AzA from the nanocarrier over time.

#### Materials:

- AzA-loaded nanocarrier suspension
- Phosphate Buffered Saline (PBS), pH adjusted to 5.5 (to mimic skin surface pH)[15]
- Dialysis membrane (with appropriate molecular weight cut-off)
- · Magnetic stirrer with a heating plate
- Vials/beakers

### Procedure:

- Place a known amount of the AzA-loaded nanocarrier formulation into a dialysis bag.
- Seal the bag and immerse it in a beaker containing a defined volume of PBS (pH 5.5).[15]
- Maintain the system at 37°C with constant, gentle stirring.[15]
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.
- Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
- Analyze the amount of AzA in the collected aliquots using HPLC or UV-Vis spectroscopy.



Plot the cumulative percentage of drug released against time to obtain the release profile.
 [20]

## **Protocol 5: In Vitro Antimicrobial Activity Assay**

This protocol evaluates the effectiveness of AzA formulations against skin-relevant bacteria like Staphylococcus aureus or Cutibacterium acnes.[5][16]

### Materials:

- Bacterial strains (S. aureus ATCC 25923, C. acnes)
- Appropriate broth medium (e.g., Tryptic Soy Broth)
- Agar plates
- Sterile 96-well microplates
- AzA formulations (free AzA, nanocarrier-loaded AzA, blank nanocarriers)
- Positive control (e.g., Vancomycin)[5][16]

Procedure (Broth Microdilution Method):

- Prepare serial dilutions of the test formulations (free AzA, loaded nanocarriers) in the broth medium in a 96-well plate.[15]
- Prepare a standardized bacterial inoculum and add it to each well.
- Include controls: wells with bacteria only (growth control), wells with medium only (sterility control), wells with blank nanocarriers, and wells with a standard antibiotic (positive control).
- Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours; anaerobic conditions for C. acnes).
- Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the formulation that visibly inhibits bacterial growth.[16] The antibacterial effect can also be assessed using the agar well diffusion method, where zones of inhibition are measured.[5]



## **Mechanism of Action & Signaling Pathways**

**Azelaic acid** exerts its therapeutic effects through multiple mechanisms. Its anti-inflammatory action is particularly relevant for acne and rosacea.[1][2] Nanocarrier delivery can enhance these effects by ensuring the drug reaches its target cells in the skin.

Studies have shown that AzA can interfere with key inflammatory signaling pathways:

- NF-κB/MAPK Pathway: AzA can inhibit the phosphorylation of MAPK p38 and impair the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This reduces the production of inflammatory cytokines like IL-1β and TNF-α.[1]
- Toll-Like Receptor 2 (TLR2): In rosacea and acne, TLR2 is often overactive.[1] AzA can suppress TLR2 activity, as well as downstream targets like kallikrein-5 (KLK5) and cathelicidin LL-37, which are key mediators of inflammation in rosacea.[1][22]
- PI3K/AKT Pathway: AzA may also inhibit the activation of the PI3K/AKT signaling pathway, which is involved in cell proliferation and angiogenesis, processes relevant to skin disorders like psoriasis.[23][24]





Simplified Anti-inflammatory Signaling of Azelaic Acid

Click to download full resolution via product page

Caption: Azelaic Acid's anti-inflammatory mechanism via pathway inhibition.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Azelaic Acid: Mechanisms of Action and Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bocsci.com [bocsci.com]
- 9. Liposomes and Other Nanocarriers for the Treatment of Acne Vulgaris: Improved Therapeutic Efficacy and Skin Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cea.fr [cea.fr]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy and Safety of Azelaic Acid Nanocrystal-Loaded In Situ Hydrogel in the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterisation and Stabilisation Mechanisms of Azelaic Acid Nanosuspensions: Insights from a Dual Stabiliser System [mdpi.com]
- 14. impactfactor.org [impactfactor.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. jptcp.com [jptcp.com]
- 18. researchgate.net [researchgate.net]
- 19. jazindia.com [jazindia.com]



- 20. researchgate.net [researchgate.net]
- 21. Characterisation and Stabilisation Mechanisms of Azelaic Acid Nanosuspensions: Insights from a Dual Stabiliser System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dermatologytimes.com [dermatologytimes.com]
- 23. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Azelaic Acid Delivery via Liposomes and Nanocarriers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7768984#use-of-liposomes-and-nanocarriers-for-azelaic-acid-delivery]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com